N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
"N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide" is an organic compound notable for its unique structure combining a pyrazole ring, a hydroxyphenyl group, and a methanesulfonamide moiety. The compound has significant interest in various scientific fields due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-Propanoyl-4,5-dihydro-1H-pyrazole Derivative: : The synthesis begins with the formation of the pyrazole core. This often involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by subsequent acylation steps to introduce the 1-propanoyl group.
Attachment of the 4-Hydroxyphenyl Group: : The next step is the electrophilic aromatic substitution reaction where the 4-hydroxyphenyl group is introduced. This is achieved under controlled conditions to ensure selective substitution at the desired position.
Sulfonamide Formation: : Finally, the compound undergoes sulfonamide formation using methanesulfonyl chloride in the presence of a base like triethylamine. This reaction forms the methanesulfonamide moiety, completing the synthesis.
Industrial Production Methods
Batch Processing: : Commonly used in laboratory settings for small-scale synthesis. It allows for precise control over reaction conditions and product purity.
Flow Chemistry: : In industrial settings, continuous flow reactors can be used to produce the compound at larger scales. This method offers advantages in terms of reaction time, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC or Jones reagent.
Reduction: : The carbonyl group in the 1-propanoyl moiety can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.
Substitution: : The sulfonamide moiety can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes from the hydroxyl group.
Reduction: : Formation of alcohols from the carbonyl group.
Substitution: : Formation of various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry
The compound's unique structure allows for its use as a starting material or intermediate in organic synthesis
In Biology
Studies suggest potential biological activity, including anti-inflammatory and antimicrobial properties. Its interactions with specific enzymes and proteins make it a candidate for drug development and biochemical research.
In Medicine
The compound shows promise in pharmaceutical applications. Its ability to modulate biological pathways could lead to the development of new therapeutic agents for various diseases, including inflammatory and infectious conditions.
In Industry
The compound's sulfonamide group is a valuable functional group in medicinal chemistry. It is used to create a variety of compounds with improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It can interact with enzymes like cyclooxygenase (COX) and various kinases, modulating their activity.
Pathways Involved: : By inhibiting specific enzymes, the compound can reduce inflammation or microbial growth, depending on its application.
Comparison with Similar Compounds
Similar Compounds
N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]benzamide
N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
Highlighting Its Uniqueness
Compared to other compounds with similar structures, "N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide" possesses a distinct combination of functional groups, which grants it unique properties and potential applications. The presence of the methanesulfonamide group, in particular, provides enhanced stability and solubility, making it a versatile candidate for various applications.
There you go, a detailed dive into this compound. Got more questions about it or anything else?
Properties
IUPAC Name |
N-[2-[3-(4-hydroxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-19(24)22-18(13-8-10-14(23)11-9-13)12-17(20-22)15-6-4-5-7-16(15)21-27(2,25)26/h4-11,18,21,23H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNBSPMJQDPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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